2,2-Dimethoxy-2-phenylacetophenone

Catalog No.
S515803
CAS No.
24650-42-8
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-2-phenylacetophenone

CAS Number

24650-42-8

Product Name

2,2-Dimethoxy-2-phenylacetophenone

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

2,2-Dimethoxy-2-phenylacetophenone

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Description

The exact mass of the compound 2,2-Dimethoxy-2-phenylacetophenone is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopolymerization of Methacrylate Monomers

Preparation of UV-Curing Silicone Rubber

Photosensitive Resin Printing

Integrated Circuit Manufacturing

UV-Curable Coatings and Inks

Polymerization and Crosslinking of Unsaturated Polyester

Analytical Reagent

Preparation of Water-Soluble Supramolecular-Structured Photoinitiator

Polymerization and Crosslinking of Unsaturated Polyester

2,2-Dimethoxy-2-phenylacetophenone is an organic compound with the molecular formula C16H16O3C_{16}H_{16}O_{3}. It is characterized as a photoinitiator, primarily used in radical polymerization processes, particularly in the production of acrylate polymers. This compound appears as a white to light yellow powder and has a melting point ranging from 65.0 to 69.0 °C. It is soluble in methanol and exhibits light sensitivity, which is crucial for its role in initiating polymerization reactions under ultraviolet light exposure .

DMPAP's mechanism of action revolves around its ability to initiate radical polymerization. As mentioned earlier, upon light exposure, DMPAP cleaves into radicals. These radicals then react with monomer molecules, initiating a chain reaction that leads to polymer formation [].

  • Skin and eye irritant: DMPAP can irritate skin and eyes upon contact [].
  • Respiratory irritant: Inhalation of DMPAP dust or vapors may irritate the respiratory system [].
  • Environmental impact: While specific data is limited, proper disposal of DMPAP waste is recommended to minimize potential environmental impact [].

The primary chemical reaction involving 2,2-dimethoxy-2-phenylacetophenone is its photochemical cleavage when exposed to ultraviolet light. This process generates free radicals that initiate polymerization reactions. The mechanism of action includes the formation of α,α-dimethoxybenzyl radicals, which can further participate in various radical reactions, including self-termination and addition to unsaturated compounds like acrylonitrile . The compound's reactivity is influenced by both thermal and photochemical conditions, which affect product distributions and reaction kinetics .

The synthesis of 2,2-dimethoxy-2-phenylacetophenone typically involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent. This method allows for the formation of the desired compound under moderate reaction conditions. The process can be optimized by using catalysts such as polyethylene glycol or crown ethers to enhance yields and facilitate separation of the product from unreacted materials .

General Synthesis Process:

  • Reactants: Benzil, dimethyl sulfate, alkali metal methylate.
  • Solvent: Nonpolar organic solvent (e.g., dioxane).
  • Catalysts: Polyethylene glycol or other suitable catalysts.
  • Procedure: Combine reactants under stirring at room temperature; monitor reaction progress via gas chromatography; separate product through washing and extraction techniques.

2,2-Dimethoxy-2-phenylacetophenone is widely used as a photoinitiator in various applications:

  • Polymerization: Used in the production of acrylate polymers for coatings and adhesives.
  • Lithography: Employed in photolithographic processes for integrated circuit manufacturing.
  • UV-Curing Systems: Integral to UV-curing inks for printing and coatings in the electronics industry .

Interaction studies involving 2,2-dimethoxy-2-phenylacetophenone often focus on its complexation with other molecules to enhance solubility and reactivity. For instance, research has demonstrated the formation of host/guest complexes with methylated β-cyclodextrin, which improves the compound's solubility in aqueous environments and facilitates its use in aqueous photopolymerization systems . These studies are essential for understanding how modifications to the compound can optimize its performance in various applications.

Several compounds share structural similarities or functional roles with 2,2-dimethoxy-2-phenylacetophenone. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
BenzoinC14H12O3C_{14}H_{12}O_{3}Used as a photoinitiator; less reactive than 2,2-dimethoxy-2-phenylacetophenone
1-Hydroxycyclohexyl phenyl ketoneC15H16OC_{15}H_{16}OAnother effective photoinitiator; more soluble in water than 2,2-dimethoxy-2-phenylacetophenone
4-MethylbenzoinC15H14OC_{15}H_{14}OSimilar photoinitiating properties but different reactivity profile
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideC18H21O3PC_{18}H_{21}O_3PHighly efficient photoinitiator; used in similar applications but has different absorption characteristics

Uniqueness

The uniqueness of 2,2-dimethoxy-2-phenylacetophenone lies in its specific structure that allows for effective radical generation upon UV exposure while maintaining a balance between solubility and reactivity. Its ability to initiate polymerization efficiently makes it particularly valuable in industrial applications compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; Pellets or Large Crystals; NKRA
Colorless crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DK0094V28

GHS Hazard Statements

Aggregated GHS information provided by 3352 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 3352 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 3341 of 3352 companies with hazard statement code(s):;
H302 (65.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (65.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

24650-42-8

Wikipedia

2,2-Dimethoxy-2-phenylacetophenone

General Manufacturing Information

Not Known or Reasonably Ascertainable
Adhesive Manufacturing
Paint and Coating Manufacturing
Printing and Related Support Activities
Printing Ink Manufacturing
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Shi X, Liu Y, Zhao R, Li Z. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation. J Vis Exp. 2018 Aug 1;(138). doi: 10.3791/57356. PubMed PMID: 30124641.
2: Xu L, Wang W, Yu D. Durable flame retardant finishing of cotton fabrics with halogen-free organophosphonate by UV photoinitiated thiol-ene click chemistry. Carbohydr Polym. 2017 Sep 15;172:275-283. doi: 10.1016/j.carbpol.2017.05.054. Epub 2017 May 24. PubMed PMID: 28606535.
3: Zeng J, Liu S, Wang M, Yao S, Chen Y. The synthesis of weak acidic type hybrid monolith via thiol-ene click chemistry and its application in hydrophilic interaction chromatography. Electrophoresis. 2017 May;38(9-10):1325-1333. doi: 10.1002/elps.201600526. Epub 2017 Mar 30. PubMed PMID: 28211065.
4: Gao C, Ren J, Zhao C, Kong W, Dai Q, Chen Q, Liu C, Sun R. Xylan-based temperature/pH sensitive hydrogels for drug controlled release. Carbohydr Polym. 2016 Oct 20;151:189-197. doi: 10.1016/j.carbpol.2016.05.075. Epub 2016 May 24. PubMed PMID: 27474557.
5: Wang H, Ou J, Bai J, Liu Z, Yao Y, Chen L, Peng X, Zou H. Improving permeability and chromatographic performance of poly(pentaerythritol diacrylate monostearate) monolithic column via photo-induced thiol-acrylate polymerization. J Chromatogr A. 2016 Mar 4;1436:100-8. doi: 10.1016/j.chroma.2016.01.063. Epub 2016 Jan 30. PubMed PMID: 26852266.
6: Morizane M, Kawasaki Y, Miura T, Yagi K, Esumi S, Kitamura Y, Sendo T. Photoinitiator-Initiated Estrogenic Activity in Human Breast Cancer Cell Line MCF-7. J Toxicol Environ Health A. 2015;78(23-24):1450-60. doi: 10.1080/15287394.2015.1094431. PubMed PMID: 26692070.
7: Wang H, Ou J, Liu Z, Lin H, Peng X, Zou H. Chromatographic efficiency comparison of polyhedral oligomeric silsesquioxanes-containing hybrid monoliths via photo- and thermally-initiated free-radical polymerization in capillary liquid chromatography for small molecules. J Chromatogr A. 2015 Sep 4;1410:110-7. doi: 10.1016/j.chroma.2015.07.085. Epub 2015 Jul 28. PubMed PMID: 26233253.
8: József J, Juhász L, Illyés TZ, Csávás M, Borbás A, Somsák L. Photoinitiated hydrothiolation of pyranoid exo-glycals: the d-galacto and d-xylo cases. Carbohydr Res. 2015 Sep 2;413:63-9. doi: 10.1016/j.carres.2015.05.008. Epub 2015 Jun 3. PubMed PMID: 26101155.
9: Xu L, Sheybani N, Yeudall WA, Yang H. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application. Biomater Sci. 2015 Feb;3(2):250-5. doi: 10.1039/C4BM00245H. PubMed PMID: 25709809; PubMed Central PMCID: PMC4335638.
10: Kawasaki Y, Tsuboi C, Yagi K, Morizane M, Masaoka Y, Esumi S, Kitamura Y, Sendo T. Photoinitiators enhanced 1,2-dichloropropane-induced cytotoxicity in human normal embryonic lung fibroblasts cells in vitro. Environ Sci Pollut Res Int. 2015 Mar;22(6):4763-70. doi: 10.1007/s11356-014-3939-8. Epub 2014 Dec 12. PubMed PMID: 25501643.
11: Zhang M, Cheng Z, Zhao T, Liu M, Hu M, Li J. Synthesis, characterization, and swelling behaviors of salt-sensitive maize bran-poly(acrylic acid) superabsorbent hydrogel. J Agric Food Chem. 2014 Sep 3;62(35):8867-74. doi: 10.1021/jf5021279. Epub 2014 Aug 21. PubMed PMID: 25133321.
12: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.
13: Versace DL, Fouassier JP, Lalevée J. The first photochemical in situ production of Ti-based nanoparticles: a SH2 strategy using bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2). Macromol Rapid Commun. 2014 Apr;35(8):821-6. doi: 10.1002/marc.201300924. Epub 2014 Feb 13. PubMed PMID: 24677582.
14: Liu P, Chen Y, Zhao C, Tian L. [Determination of ten photoinitiators in fruit juices and tea beverages by solid-phase micro-extraction coupled with gas chromatography/mass spectrometry]. Se Pu. 2013 Dec;31(12):1232-9. Chinese. PubMed PMID: 24669718.
15: Cubuk S, Kahraman MV, Yetimoğlu EK, Kenan S. Photocured thiol-ene based optical fluorescence sensor for determination of gold(III). Anal Chim Acta. 2014 Feb 17;812:215-21. doi: 10.1016/j.aca.2014.01.013. Epub 2014 Jan 13. PubMed PMID: 24491784.
16: Tyagi P, Barros M, Stansbury JW, Kompella UB. Light-activated, in situ forming gel for sustained suprachoroidal delivery of bevacizumab. Mol Pharm. 2013 Aug 5;10(8):2858-67. doi: 10.1021/mp300716t. Epub 2013 Jul 8. PubMed PMID: 23734705; PubMed Central PMCID: PMC4003910.
17: Liu P, Huang E, Chen Y. [Determination of the migration of seven photoinitiators in food packaging materials into aqueous solvent]. Se Pu. 2012 Dec;30(12):1235-40. Chinese. PubMed PMID: 23593879.
18: Weed AM, Dvornik J, Stefancin JJ, Gyapong AA, Svec F, Zajickova Z. Photopolymerized organo-silica hybrid monolithic columns: characterization of their performance in capillary liquid chromatography. J Sep Sci. 2013 Jan;36(2):270-8. doi: 10.1002/jssc.201200760. Epub 2012 Dec 4. PubMed PMID: 23212714.
19: Johnsen GF, Taxt-Lamolle SF, Haugen HJ. Wear model simulating clinical abrasion on composite filling materials. Dent Mater J. 2011;30(5):739-48. Epub 2011 Sep 23. PubMed PMID: 21946496.
20: Wang H, Duan J, Yu H, Zhao L, Liang Y, Shan Y, Zhang L, Liang Z, Zhang Y. Monoliths with immobilized zirconium ions for selective enrichment of phosphopeptides. J Sep Sci. 2011 Aug;34(16-17):2113-21. doi: 10.1002/jssc.201100168. Epub 2011 Jun 6. Erratum in: J Sep Sci. 2011 Aug;34(16-17):2369. Hongjiu, Xu [Corrected to Hongjiu, Yu]. PubMed PMID: 21648081.

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